(4E)-4-{[(2,5-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4E)-4-{[(2,5-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dioxidotetrahydrothiophenyl group, and a pyrazolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[(2,5-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps. The initial step often includes the preparation of the pyrazolone core, followed by the introduction of the dichlorophenyl and dioxidotetrahydrothiophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
The compound (4E)-4-{[(2,5-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound has potential applications as a biochemical probe. Its ability to interact with specific biological targets makes it useful for studying cellular processes and pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (4E)-4-{[(2,5-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Various oligoyne derivatives
Uniqueness
Compared to similar compounds, (4E)-4-{[(2,5-dichlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C15H15Cl2N3O3S |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
4-[(2,5-dichlorophenyl)iminomethyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H15Cl2N3O3S/c1-9-12(7-18-14-6-10(16)2-3-13(14)17)15(21)20(19-9)11-4-5-24(22,23)8-11/h2-3,6-7,11,19H,4-5,8H2,1H3 |
InChI Key |
HFEIQOLRHBYCCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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